LY 344864 is a chemical compound recognized primarily as a selective agonist for the serotonin 5-HT1F receptor. This compound has garnered attention in pharmacological research due to its potential applications in treating migraine and other neurological disorders. The systematic name for LY 344864 is N-[(3S)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide, and it has a molecular formula of C18H22FN3O. Its CAS registry number is 1217756-94-9, and it exists as an S-enantiomer with a high degree of selectivity for the 5-HT1F receptor over other serotonin receptors, exhibiting an effective concentration (EC50) of approximately 3 nM .
LY 344864 was developed as part of research into serotonin receptor agonists, particularly focusing on the 5-HT1F subtype. It is classified as a pharmaceutical compound within the category of serotonin receptor modulators. The compound is synthesized from various precursors and has been extensively studied in both in vitro and in vivo models to evaluate its pharmacological properties and therapeutic potential .
The synthesis of LY 344864 involves several key steps that include the preparation of intermediates and the final enantioselective synthesis. The general synthetic route includes:
The synthesis typically employs techniques such as:
LY 344864 features a complex molecular structure characterized by a carbazole core with various functional groups including a dimethylamino group and a fluorobenzamide moiety. The stereochemistry is crucial for its activity at the target receptor.
These structural representations are essential for computational modeling and understanding the interaction mechanisms with biological targets .
LY 344864 can undergo several chemical reactions, including:
These reactions are pivotal in modifying the compound for enhanced pharmacological properties or to create derivatives for further study .
The reactions are generally conducted under controlled conditions to optimize yields and selectivity. Analytical methods such as HPLC (High Performance Liquid Chromatography) are employed to monitor reaction progress and product purity.
LY 344864 acts primarily through agonism at the serotonin 5-HT1F receptor. This mechanism involves:
Data from studies indicate that its action may also involve downstream effects on other signaling molecules such as Akt, further elucidating its role in neuropharmacology .
These properties are significant for formulation development and therapeutic applications .
LY 344864 has been studied primarily for its potential applications in treating migraine disorders due to its selective action on serotonin receptors involved in pain modulation. Research indicates that it may inhibit calcitonin gene-related peptide (CGRP) release, which is implicated in migraine pathophysiology. Its efficacy has been compared favorably to traditional triptans, suggesting it could serve as an alternative treatment option with potentially fewer cardiovascular side effects .
In addition to migraine treatment, ongoing research explores its utility in other central nervous system-related disorders where serotonin modulation may play a beneficial role .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2